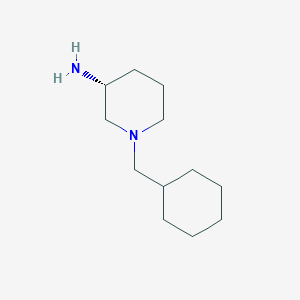

(R)-1-(cyclohexylmethyl)piperidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-(cyclohexylmethyl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h11-12H,1-10,13H2/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLOGZFTLJVFFC-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCCC(C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CN2CCC[C@H](C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 1 Cyclohexylmethyl Piperidin 3 Amine and Its Analogues

Stereoselective Synthesis Approaches for the Piperidine (B6355638) Ring

The cornerstone of synthesizing (R)-1-(cyclohexylmethyl)piperidin-3-amine is the creation of the enantiomerically pure (R)-3-aminopiperidine scaffold. Various asymmetric strategies have been developed to achieve this with high stereocontrol.

The use of chiral catalysts to induce enantioselectivity in the formation of the C-N bond is a powerful approach. Biocatalysis, particularly with transaminases, has emerged as a highly effective method for the synthesis of chiral amines. whiterose.ac.ukwikipedia.org The asymmetric amination of a prochiral ketone, such as N-Boc-3-piperidone, using a transaminase catalyst can produce the desired (R)- or (S)-3-amino-1-Boc-piperidine with high enantiomeric excess (ee). whiterose.ac.uk These enzymatic reactions offer mild conditions and high selectivity, making them an attractive option for industrial-scale production. wikipedia.org

Another approach involves the use of enzyme cascades. For instance, a multi-enzyme cascade utilizing galactose oxidase and imine reductase variants has been successfully employed for the conversion of N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine, a precursor to the desired chiral amine. youtube.com

Beyond biocatalysis, metal-based chiral catalysts have also been explored. For example, rhodium-catalyzed asymmetric hydrogenation of enamines derived from 3-piperidones can yield chiral 3-aminopiperidines. organic-chemistry.org The choice of chiral ligand is crucial for achieving high enantioselectivity in these transformations.

| Catalyst/Method | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |

|---|---|---|---|---|---|

| Immobilized ω-Transaminase | 1-Boc-3-piperidone | (R)-3-amino-1-Boc-piperidine | >95 | >99 | whiterose.ac.uk |

| Galactose oxidase/Imine reductase cascade | N-Cbz-L-ornithinol | L-3-N-Cbz-aminopiperidine | up to 54 | High | youtube.com |

| Rhodium-catalyzed asymmetric hydrogenation | N-protected 3-enamine | N-protected 3-aminopiperidine | - | - | organic-chemistry.org |

| Resolution with D-mandelic acid | Racemic 3-piperidine amide | (R)-3-piperidine amide D-mandelic acid salt | 42 | - | researchgate.net |

Enantioselective reductive amination provides another direct route to chiral piperidines. This method typically involves the condensation of a ketone with an amine to form an imine or enamine, which is then asymmetrically reduced. The stereoselectivity can be controlled by a chiral catalyst or a chiral auxiliary.

For instance, the reductive amination of ethyl glyoxylate (B1226380) with (R)-3-amino-1-Boc-piperidine has been used to synthesize reference compounds with known configurations, although the enantiomeric excess of the newly formed stereocenter was moderate. nih.gov A more general approach involves the intramolecular reductive amination of amino aldehydes. organic-chemistry.org

The choice of reducing agent is critical in reductive amination. While sodium borohydride (B1222165) (NaBH₄) can be used, milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the iminium ion in the presence of the carbonyl group. rsc.orggoogle.com

| Amine Source | Carbonyl Source | Reducing Agent | Catalyst/Auxiliary | Product | Diastereomeric/Enantiomeric Ratio | Reference(s) |

|---|---|---|---|---|---|---|

| Ammonia | Keto-aldehyde | NaBH₃CN | - | Primary amine | - | google.com |

| Primary Amine | Aldehyde/Ketone | NaBH₃CN/NaBH(OAc)₃ | - | Secondary amine | - | rsc.org |

| (R)-3-amino-1-Boc-piperidine | Ethyl glyoxylate | - | - | (R)-ethyl 2-(((R)-1-(tert-butoxycarbonyl)piperidin-3-yl)amino)acetate | 90% ee (for the starting amine) | nih.gov |

| N-benzyl hydroxylamine (B1172632) | Aldehyde | - | Grignard reagent | N-benzyl hydroxylamine derivative | - | researchgate.net |

N-Alkylation and Reductive Amination as Key Synthetic Steps

Once the chiral (R)-3-aminopiperidine core is obtained, often in a protected form, the final step is the introduction of the cyclohexylmethyl group onto the piperidine nitrogen. This can be achieved through direct N-alkylation or reductive amination.

Direct N-alkylation typically involves reacting the piperidine with a cyclohexylmethyl halide, such as cyclohexylmethyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). chim.itresearchgate.net The choice of solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), can influence the reaction rate and yield. chim.it To avoid over-alkylation, the alkylating agent can be added slowly to a solution of the amine. researchgate.net A copper-catalyzed photoredox system has also been developed for the N-alkylation of various amines with alkyl bromides, offering a more general platform. princeton.edu

Alternatively, reductive amination provides a powerful method for N-alkylation. In this approach, the (R)-3-aminopiperidine (or its protected form) is reacted with cyclohexanecarboxaldehyde (B41370) in the presence of a reducing agent. This forms an imine intermediate which is then reduced in situ to the desired N-substituted piperidine. rsc.org This one-pot procedure is often efficient and avoids the use of potentially hazardous alkyl halides. A specific example is the N-methylation of (R)-tert-butyl piperidin-3-ylcarbamate using formaldehyde (B43269) and sodium cyanoborohydride. taylorfrancis.com A similar strategy could be employed with cyclohexanecarboxaldehyde.

| Alkylation Method | Amine Substrate | Alkylating/Carbonyl Reagent | Reagents/Catalyst | Solvent | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| N-Alkylation | Piperidine | Alkyl bromide/iodide | K₂CO₃ | DMF | - | chim.it |

| N-Alkylation | Piperidine | Alkyl halide | KHCO₃ | Acetonitrile | - | researchgate.net |

| Reductive Amination | (R)-tert-butyl piperidin-3-ylcarbamate | Formaldehyde | NaBH₃CN | Methanol | - | taylorfrancis.com |

| Reductive Amination | Amine | Aldehyde/Ketone | NaBH₃CN/NaBH(OAc)₃ | - | Good | rsc.org |

| Copper Metallaphotoredox | 1H-indazole | Bromocyclohexane | Ir(III) photocatalyst, Cu(TMHD)₂ | Acetonitrile | 93 | princeton.edu |

Advanced Organic Synthesis Techniques for Piperidine Functionalization

Beyond the core strategies, a variety of advanced synthetic techniques can be applied to the synthesis and functionalization of the piperidine ring, offering alternative and often more efficient routes.

Transition-metal catalysis plays a pivotal role in modern organic synthesis, and the construction of piperidines is no exception. rsc.orgthieme-connect.de Catalysts based on rhodium, ruthenium, palladium, and iridium are commonly used for the synthesis of piperidines. organic-chemistry.orgdicp.ac.cn

One powerful strategy is the dearomatization of pyridines. A rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate, formed from the partial reduction of pyridine, can provide access to enantioenriched 3-substituted tetrahydropyridines, which can then be further reduced to the corresponding piperidines. researchgate.net

Intramolecular hydroamination of alkenes catalyzed by transition metals is another effective method for constructing the piperidine ring. organic-chemistry.org For example, gold(I)-catalyzed oxidative amination of non-activated alkenes can lead to substituted piperidines. nih.gov

Conjugate addition, or Michael addition, is a fundamental C-C bond-forming reaction that has been successfully applied to the synthesis of functionalized piperidines. The conjugate addition of organometallic reagents, such as organocuprates or organozinc reagents, to α,β-unsaturated systems like dihydropyridinones is a key step in building substituted piperidine frameworks. whiterose.ac.uknrochemistry.com For instance, the rhodium-catalyzed conjugate addition of phenylboronic acid to a protected dihydropyridin-4-one has been reported. nrochemistry.com

Homologation reactions, which extend a carbon chain by one or more atoms, also offer a strategic approach to piperidine precursors. The Arndt-Eistert homologation is a classic method for converting a carboxylic acid to its one-carbon homologue. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction proceeds through a diazoketone intermediate that undergoes a Wolff rearrangement to form a ketene, which can then be trapped by a nucleophile. organic-chemistry.org In the context of piperidine synthesis, an appropriately substituted carboxylic acid could be homologated to create a precursor that can be cyclized to form the piperidine ring. For example, the Arndt-Eistert reaction is utilized in the synthesis of β-amino acids, which are valuable building blocks for piperidones and subsequently piperidines. organic-chemistry.org

Protecting Group Chemistry in the Synthesis of Piperidin-3-amines

In the synthesis of (R)-3-aminopiperidine, a key precursor to the title compound, several nitrogen protecting groups are commonly employed. pharmablock.com These groups mask the amine functionality during transformations elsewhere in the molecule. The most prevalent are carbamate-type protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as the benzyl (B1604629) (Bn) group. pharmablock.commdpi.com

The Boc group is widely used due to its stability under a range of conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an alcoholic solvent. pharmablock.commdpi.com For instance, (R)-N-Boc-3-aminopiperidine can be deprotected using HCl in ethanol (B145695) to yield (R)-3-aminopiperidine dihydrochloride. pharmablock.com

The Cbz group, another popular choice, is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation. mdpi.com This orthogonality with the Boc group allows for selective deprotection when both are present in a molecule. Enzymatic syntheses have shown a preference for Cbz-protected substrates over their Boc-protected counterparts. youtube.com

The benzyl group is typically installed via reductive amination or alkylation and is removed by catalytic hydrogenation, often using a palladium-on-carbon (Pd/C) catalyst. pharmablock.com A synthetic route to (R)-3-aminopiperidine involves the deprotection of (R)-N-benzyl-3-aminopiperidine using Pd/C and hydrogen gas. pharmablock.com The strategic application of these protecting groups is fundamental to achieving the desired stereochemistry and substitution pattern in the final product. mdpi.com

| Protecting Group | Abbreviation | Typical Introduction Reagent(s) | Cleavage Conditions | Reference |

|---|---|---|---|---|

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., Trifluoroacetic acid, HCl) | pharmablock.commdpi.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (e.g., H₂, Pd/C) | pharmablock.commdpi.com |

| Benzyl | Bn | Benzyl bromide or Benzaldehyde (reductive amination) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | pharmablock.com |

Derivatization Strategies for Structural Diversification

Structural diversification of the this compound scaffold is achieved by chemically modifying its three main components: the piperidine nitrogen, the exocyclic amino group, and the cyclohexylmethyl moiety. These derivatizations allow for the systematic exploration of structure-activity relationships.

Modification at the Piperidine Nitrogen

The piperidine nitrogen in this compound is a secondary amine, making it a prime target for further functionalization. The introduction of the cyclohexylmethyl group itself is a key modification, typically achieved via reductive amination of a protected (R)-3-aminopiperidine with cyclohexanecarboxaldehyde.

Once the parent compound is formed, the piperidine nitrogen can undergo further reactions. For example, N-alkylation can introduce additional substituents. A related transformation is the N-methylation of (R)-tert-butyl piperidin-3-ylcarbamate using formaldehyde and a reducing agent like sodium cyanoborohydride, which demonstrates the accessibility of the piperidine nitrogen for alkylation. researchgate.net While the primary amino group is typically protected during such reactions, the secondary piperidine nitrogen can be selectively modified. Other potential modifications, analogous to standard secondary amine chemistry, include acylation to form amides and sulfonylation to form sulfonamides, thereby introducing a wide array of functional groups.

Functionalization of the Amino Group

The primary amino group at the C-3 position is a versatile handle for extensive structural diversification. Its nucleophilic nature allows for a variety of transformations, leading to a large family of analogues.

Common derivatization strategies include acylation and sulfonylation. acs.org For analytical purposes, the amino group can be derivatized with para-toluene sulfonyl chloride (PTSC) to introduce a chromophore, facilitating chiral HPLC analysis. acs.orgresearchgate.net This reaction highlights the accessibility of the amino group for sulfonamide formation.

Amide bond formation is another prevalent strategy. The amino group can be coupled with various carboxylic acids, acyl chlorides, or sulfonyl chlorides to generate diverse libraries of compounds. acs.org For instance, coupling with amino acids or peptides can produce peptide analogues, where the aminopiperidine core acts as a constrained scaffold. These reactions are typically performed after protecting the piperidine nitrogen to ensure selectivity.

| Reaction Type | Reagent Class | Functional Group Formed | Reference |

|---|---|---|---|

| Sulfonylation | Sulfonyl Chlorides (e.g., PTSC) | Sulfonamide | acs.orgresearchgate.net |

| Acylation | Acyl Chlorides (R-COCl) | Amide | acs.org |

| Carbamoylation | Isocyanates (R-NCO) | Urea | acs.org |

| Peptide Coupling | Activated Carboxylic Acids (e.g., with EDC, DMAP) | Peptide Bond (Amide) |

Cyclohexylmethyl Moiety Transformations

The cyclohexylmethyl group is generally considered a stable, bulky, and lipophilic moiety that enhances binding to hydrophobic pockets in biological targets. pharmablock.com Unlike the nitrogen centers, the saturated carbocyclic ring of the cyclohexyl group is chemically robust and less amenable to simple transformations.

Direct functionalization of the unactivated C-H bonds of the cyclohexane (B81311) ring would require harsh conditions (e.g., radical halogenation) or advanced catalytic methods (e.g., directed C-H activation), which are not commonly reported for this specific molecule and may not be compatible with the rest of the structure. The primary purpose of the cyclohexyl group in many drug candidates is to serve as a metabolically stable, three-dimensional bioisostere for a phenyl ring, providing a better spatial fit for target proteins. pharmablock.comacs.org Consequently, derivatization efforts are overwhelmingly focused on the more reactive piperidine and amino nitrogens rather than the chemically inert cyclohexyl ring. Synthetic strategies typically involve introducing a pre-functionalized cyclohexyl ring during the initial synthesis rather than modifying it at a later stage.

Structure Activity Relationship Sar Studies of R 1 Cyclohexylmethyl Piperidin 3 Amine Analogues

Identification of Essential Pharmacophoric Elements

A pharmacophore model for this class of compounds typically consists of several key features that are essential for molecular recognition and biological function. For ligands targeting receptors like the sigma-1 (σ1R) and histamine (B1213489) H3 (H3R), a common pharmacophoric pattern has been identified. nih.gov This model generally includes:

A Basic Amine: The nitrogen atom within the piperidine (B6355638) ring is a fundamental feature. Its basicity allows it to form ionic interactions or hydrogen bonds with acidic residues in the receptor's binding pocket. nih.govmdpi.com

A Hydrogen Bond Donor/Acceptor Group: The 3-amino group on the piperidine ring provides a crucial point for hydrogen bonding interactions, acting as both a donor and acceptor.

A Lipophilic Moiety: The cyclohexylmethyl group serves as a bulky, lipophilic anchor that engages with hydrophobic pockets within the target receptor. acs.org

These elements—the basic piperidine nitrogen, the 3-amino group, and a significant lipophilic substituent on the nitrogen—constitute the core pharmacophore necessary for activity.

Impact of Stereochemical Configurations on Receptor Affinity and Functional Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biomolecules like receptors are themselves chiral. The (R)-configuration at the C3 position of the piperidine ring is a critical determinant of a compound's affinity and efficacy. vulcanchem.com

The synthesis of specific enantiomers is a key strategy in medicinal chemistry to produce compounds with improved therapeutic profiles. acs.orgnih.gov For instance, in the development of various piperidine-based drugs, including Niraparib and Preclamol, accessing the correct enantiomer is essential for their clinical efficacy. nih.gov While some studies on related peptide analogues found no clear trend for how the stereochemistry of the piperidine moiety affected potency, the importance of enantiopurity is a recurring theme in the development of chiral piperidine derivatives. acs.orgvulcanchem.com The distinct three-dimensional arrangement of the (R)-enantiomer allows for an optimal fit into the chiral binding site of a receptor, whereas the (S)-enantiomer may bind with significantly lower affinity or not at all.

| Stereocenter | Configuration | Biological Activity Implication |

| Piperidine C3 | (R) | Often critical for optimal receptor binding and functional activity. vulcanchem.com |

| Piperidine C3 | (S) | Typically exhibits lower affinity or different activity compared to the (R)-enantiomer. |

| Other Centers | Varies | Introduction or inversion of other stereocenters can significantly alter potency and selectivity. nih.gov |

Analysis of Substituent Effects on the Piperidine Ring and Nitrogen

Modifications to both the piperidine ring and its nitrogen substituent have profound effects on the SAR of these analogues.

Piperidine Ring: The piperidine ring itself has been identified as a highly influential structural element for maintaining affinity at multiple receptors, such as the σ1R and H3R. nih.gov Its conformational flexibility, typically adopting a chair conformation, allows it to position its substituents optimally for receptor interaction. vulcanchem.comacs.org

Nitrogen Substituents: The nature of the substituent on the piperidine nitrogen significantly modulates the compound's potency. Studies on related phencyclidine (PCP) analogues demonstrated that while various N-substitutions did not abolish activity, they did alter the potency of the compounds. nih.gov This suggests that the N-substituent is involved in secondary or modulatory interactions with the receptor.

The table below summarizes the effects of different types of substitutions on the piperidine scaffold.

| Substitution Site | Type of Substituent | General Effect on Activity |

| Piperidine Nitrogen | Alkyl, Cycloalkyl, Arylalkyl | Modulates potency; size and lipophilicity are key factors. nih.gov |

| Piperidine Ring | Methyl, etc. | Can influence binding affinity depending on the target. acs.org |

| Functional Groups | Hydroxyl, etc. | Can introduce new hydrogen bonding interactions, potentially altering affinity and selectivity. mdpi.com |

Contributions of the Cyclohexylmethyl Moiety to Biological Activity

In a comparative study of piperidine derivatives targeting the D4 dopamine (B1211576) receptor, analogues with a cyclohexyl ring (CHPEs) demonstrated higher binding affinities than their corresponding phenyl-substituted counterparts (PPEs). acs.org This finding suggests that a non-aromatic, hydrophobic interaction provided by the cyclohexyl group is more favorable for binding than a potential π-π interaction from a phenyl ring. acs.org This highlights the importance of a well-defined lipophilic pocket in the receptor's binding site.

Furthermore, studies on melanocortin-3 receptor (MC3R) agonists showed that substituting an aromatic R-benzyl group with an aliphatic R-cyclohexylmethyl group resulted in compounds with similar potencies. nih.gov This indicates that a bulky, lipophilic substituent at this position is a key requirement for activity, with the specific nature (aliphatic vs. aromatic) being of secondary importance for this particular target.

| Moiety | Contribution | Supporting Finding |

| Cyclohexyl Ring | Enhances Lipophilicity | Increases potential for blood-brain barrier penetration. vulcanchem.com |

| Cyclohexyl Ring | Hydrophobic Interaction | Cyclohexyl derivatives showed higher affinity for D4 DAR than phenyl derivatives. acs.org |

| Cyclohexylmethyl Group | Bulky Lipophilic Anchor | Can be functionally similar to other bulky groups like benzyl (B1604629) for some receptors. nih.gov |

Exploration of Linker Chemistry and its Influence on SAR

The "linker" in this context refers to the methylene (B1212753) (-CH2-) group connecting the piperidine nitrogen to the cyclohexyl ring. While (R)-1-(cyclohexylmethyl)piperidin-3-amine has a simple, one-carbon linker, the concept of a linker is a central theme in the SAR of many piperidine-based ligands. nih.gov

Pharmacophore models for H3R antagonists often feature a linker region, commonly a propyloxy chain, connecting the basic amine to another part of the molecule. nih.gov The length, rigidity, and chemical nature of this linker are critical for correctly positioning the key interacting groups within the receptor binding site. Studies on PCP analogues, which share structural similarities, revealed that systematically increasing the distance between the core rings by introducing additional methylene units in the linker region led to a complete loss of PCP-like activity. nih.gov This demonstrates that there is a very stringent spatial requirement for the relative positions of the piperidine ring and the lipophilic moiety.

| Linker Modification | Effect on Activity | Rationale |

| Increasing Length | Abolished activity in PCP analogues. nih.gov | Incorrect positioning of pharmacophoric elements in the binding site. |

| Altering Rigidity | Can tune affinity and selectivity. nih.gov | A more rigid linker can lock the molecule in a bioactive conformation, reducing the entropic penalty of binding. |

Correlation of Lipophilicity (clogP) with Biological Performance

Lipophilicity, often quantified by the calculated log of the partition coefficient (clogP), is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, excretion (ADME), and its ability to interact with biological targets. The cyclohexylmethyl group is the primary contributor to the lipophilicity of this compound, which has a calculated LogP of approximately 2.8. vulcanchem.com

This moderate lipophilicity is often advantageous for compounds targeting the central nervous system (CNS), as it can facilitate crossing the blood-brain barrier. vulcanchem.comvulcanchem.com The importance of lipophilicity is further underscored by SAR studies showing that hydrophobic interactions are a key driver of binding affinity for related compounds. For example, the higher affinity of cyclohexylpiperidines compared to phenylpiperidines for the D4 dopamine receptor was attributed to a favorable interaction between the lipophilic cyclohexyl group and a corresponding hydrophobic pocket on the receptor. acs.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This method is fundamental in structure-based drug design for predicting the binding mode and affinity of a ligand, such as (R)-1-(cyclohexylmethyl)piperidin-3-amine, to the active site of a target protein.

In the context of piperidine (B6355638) derivatives, molecular docking has been extensively used to identify and optimize inhibitors for various targets. A primary example is the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV-1 entry into host cells. nih.govtandfonline.com Since the crystal structure of CCR5 is not always available, researchers often build homology models based on similar receptors like CXCR4. tandfonline.comacs.org Docking studies of piperidine-based antagonists into these CCR5 models have been crucial for understanding the structural basis of their inhibitory activity. tandfonline.comacs.org These studies often reveal that interactions between the basic nitrogen of the ligand and acidic residues, like Glu283 in CCR5, are critical for potent antagonism. tandfonline.com Similarly, computational studies have explored piperidine derivatives as inhibitors of targets like the human double minute 2 (HDM2) protein and as ligands for sigma receptors, demonstrating the broad applicability of this approach. researchgate.netrsc.org

For this compound, docking studies would be employed to screen potential biological targets and to understand the key interactions driving its binding. The (R)-stereochemistry at the 3-position of the piperidine ring is critical, as it dictates the specific spatial arrangement of the amine group, which can significantly influence binding to a chiral protein pocket.

Table 1: Potential Protein Targets for Piperidine Derivatives Investigated via Molecular Docking

| Target Protein | Therapeutic Area | Key Findings from Docking Studies | Citations |

| CCR5 | HIV/AIDS | Interaction with key residues in the transmembrane helices; salt bridge with Glu283 is crucial for antagonism. | nih.gov, tandfonline.com |

| Akt1 (Protein Kinase B) | Cancer | Identification of key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. | tandfonline.com |

| Sigma-1 Receptor (S1R) | Neurology, Pain | Revealed crucial amino acid residues interacting with the piperidine core, guiding agonist/antagonist design. | rsc.org, nih.gov |

| Histamine (B1213489) H3 Receptor (H3R) | Neurology, Pain | The piperidine moiety was identified as a critical structural element for dual activity at H3 and sigma-1 receptors. | nih.gov |

| HDM2 | Cancer | Prediction of binding poses that disrupt the p53-HDM2 interaction. | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often performed to refine the predicted binding poses and to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment, often including explicit solvent and a lipid bilayer for membrane proteins like CCR5. tandfonline.com

For this compound, MD simulations would be essential to assess the conformational stability of its piperidine ring (typically a chair conformation) and the orientation of its cyclohexylmethyl group within a binding site. vulcanchem.com The simulations would help confirm whether the predicted binding mode is maintained over time and reveal the dynamic interplay of hydrogen bonds and hydrophobic interactions that stabilize the complex.

Table 2: Summary of Findings from MD Simulations on Piperidine-Related Systems

| System | Simulation Length | Key Findings | Citations |

| CCR5 with Antagonists | Varies (e.g., nanoseconds) | Confirmed the ability of MD to identify correct binding modes; identified new interacting residues not found in docking; highlighted the importance of hydrophobicity. | tandfonline.com |

| HDM2 with Piperidine Inhibitors | Not specified | Analyzed the stability of the predicted binding poses and the mechanism of interaction of lead compounds. | researchgate.net |

| Sigma-1 Receptor with Piperidine Ligands | Not specified | Confirmed the crucial amino acid residues responsible for stable interaction with the ligand. | rsc.org |

| Dopamine (B1211576) D3 Receptor (D3R) with Ligands | 300 ns | Revealed the mode of interaction and identified strong interactions between ligands and residues in the binding pocket. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules.

For piperidine derivatives, 3D-QSAR studies have been successfully applied. nih.gov, tandfonline.com, nih.gov These models are built using a "training set" of compounds with known activities. acs.org Molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated for each compound, and statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to generate a predictive model. tandfonline.comnih.gov The robustness and predictive power of a QSAR model are evaluated using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.gov A high q² (typically > 0.5) indicates good predictive ability. mdpi.com

For example, a 3D-QSAR model for CCR5 antagonists showed a high cross-validated rcv² of 0.84 and a non-cross-validated r² of 0.941, indicating a highly predictive and robust model. nih.gov Similarly, QSAR models developed for piperidine derivatives as Akt1 inhibitors yielded r² values between 0.789 and 0.832. tandfonline.com The graphical output of these models, often in the form of contour maps, visually indicates which regions of a molecule should be modified to enhance or decrease activity. mdpi.com

Table 3: Example Statistical Parameters for 3D-QSAR Models of Piperidine Derivatives

In Silico Prediction of Physicochemical Properties (e.g., pKa)

The physicochemical properties of a molecule, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADMET). In silico methods allow for the rapid prediction of these properties.

The pKa, the negative logarithm of the acid dissociation constant, is particularly important as it influences a drug's ionization state at physiological pH, which affects its solubility, permeability, and target binding. nih.gov Modern computational approaches, including deep learning and graph neural networks, have been developed to predict pKa values with increasing accuracy. These models can achieve mean absolute errors (MAEs) as low as 0.402 for basic compounds, providing reliable predictions that can guide compound design. nih.gov Furthermore, explainable AI methods like Integrated Gradients (IGs) can visualize which atoms in a molecule contribute most significantly to its predicted pKa value. nih.gov

For this compound, computational tools can predict key properties. The presence of two basic nitrogen atoms means it will have two pKa values. The cyclohexylmethyl group significantly increases its lipophilicity.

Table 4: Predicted Physicochemical Properties for this compound and Related Structures

| Property | (R)-1-(cyclohexylmethyl) piperidin-3-amine | 1-[3-(Trifluoromethyl)cyclohexyl] piperidin-3-amine | 1-(1-Methylcyclohexyl) piperidin-3-amine | Source |

| Molecular Formula | C12H24N2 | C12H21F3N2 | C12H24N2 | PubChem |

| Molecular Weight ( g/mol ) | 196.33 | 250.30 | 196.33 | nih.gov |

| XLogP3-AA | ~2.8 | 2.5 | 1.9 | vulcanchem.com, nih.gov, nih.gov |

| Hydrogen Bond Donor Count | 2 | 1 | 1 | vulcanchem.com, nih.gov, nih.gov |

| Hydrogen Bond Acceptor Count | 2 | 5 | 2 | vulcanchem.com, nih.gov, nih.gov |

| Topological Polar Surface Area (Ų) | 29.2 | 29.2 | 29.2 | PubChem |

Note: Data for the exact (R)-isomer may be inferred from its non-chiral or closely related structures available in public databases like PubChem.

Computational Approaches for Preclinical Compound Optimization

The ultimate goal of these computational methods is to facilitate the optimization of lead compounds into viable drug candidates. This is an iterative process where computational predictions guide chemical synthesis and biological testing.

The workflow typically begins with identifying a hit compound, perhaps from a high-throughput screen or a virtual screen using docking. QSAR models can then be used to suggest structural modifications to improve potency. researchgate.net For example, based on a QSAR model, new derivatives can be designed and their activity predicted in silico. tandfonline.comnih.gov The most promising designs are then evaluated with molecular docking to ensure they maintain a favorable binding mode in the target protein's active site. nih.gov MD simulations can then be run on the top candidates to confirm the stability of the ligand-protein complex. researchgate.netnih.gov

This cycle of design, prediction, and validation is repeated to refine properties such as potency, selectivity, and ADMET profile. For instance, in the development of pyrazolo[1,5-a]pyrimidine-based inhibitors, computational insights guided the synthesis of piperidine-substituted analogs, leading to compounds with tenfold improved potency and better metabolic stability. nih.gov This integrated computational approach significantly accelerates the drug discovery process, reduces the number of compounds that need to be synthesized, and increases the probability of success in preclinical development. nih.gov

Advanced Research Applications and Derivative Development

Rational Design of Multi-Target Directed Ligands (MTDLs)

The development of multi-target-directed ligands (MTDLs) is a contemporary strategy in drug discovery aimed at addressing complex diseases with multifactorial pathologies, such as Alzheimer's disease. nih.govmdpi.com The piperidine (B6355638) scaffold, a key component of (R)-1-(cyclohexylmethyl)piperidin-3-amine, is frequently utilized in the design of MTDLs. nih.gov For instance, derivatives of piperidine have been synthesized to concurrently target key enzymes and receptors implicated in the progression of Alzheimer's disease. nih.gov

One approach involves designing ligands that can inhibit both cholinesterases and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). researchgate.netresearchgate.net The piperidine ring can serve as a central scaffold to which different pharmacophores are attached, enabling interaction with multiple biological targets. For example, researchers have synthesized piperine-derived MTDLs that demonstrate inhibitory activity against cholinesterases, BACE1, and amyloid-beta aggregation. nih.govresearchgate.net The design of such molecules often involves computational modeling to predict binding affinities and guide the synthetic process. nih.gov

Development of Chemical Probes for Receptor Characterization and Biological Pathway Elucidation

The piperidine and related N-alkylpiperidine structures are fundamental in the development of chemical probes for studying various receptors and biological pathways. These probes are crucial tools for understanding disease mechanisms at a molecular level. Derivatives of the this compound scaffold can be modified to create high-affinity and selective ligands for specific receptors, such as sigma receptors (σ1 and σ2). nih.gov

By incorporating reporter groups like fluorescent tags or radioisotopes, these chemical probes allow for the visualization and quantification of receptor distribution and density in tissues and cells. nih.gov This information is invaluable for characterizing the role of these receptors in both normal physiological processes and in disease states. For example, piperidine-based ligands have been instrumental in mapping the distribution of sigma-1 receptors in the central nervous system, shedding light on their involvement in neurological disorders. nih.gov

Strategies for Enhancing Ligand Selectivity and Efficiency

A critical aspect of drug development is optimizing the selectivity and efficiency of lead compounds to maximize therapeutic effects while minimizing off-target side effects. For derivatives of this compound, several strategies are employed to enhance these properties.

Structural Modifications: Subtle changes to the chemical structure can have a profound impact on a ligand's binding affinity and selectivity. For the piperidine scaffold, modifications can include altering the substituents on the piperidine ring and the N-alkyl group. For instance, the introduction of specific functional groups or changing the stereochemistry can favor binding to one receptor subtype over another. nih.gov

Conformational Restriction: By introducing conformational constraints into the molecule, for example, through cyclization or the incorporation of rigid linkers, it is possible to lock the ligand into a bioactive conformation that is preferred by the target receptor. This can lead to a significant increase in both affinity and selectivity.

Pharmacophore Hybridization: This strategy involves combining the key structural features (pharmacophores) of two different known ligands to create a new hybrid molecule with dual activity or improved properties. This approach has been successfully used to develop MTDLs with enhanced efficacy. nih.gov

Preclinical Lead Optimization for Potential Therapeutic Areas

The versatility of the piperidine scaffold has led to its exploration in a wide range of therapeutic areas. Preclinical optimization of derivatives of this compound is an active area of research.

Research in Neurodegenerative Disorders

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. mdpi.com The piperidine nucleus is a common feature in many compounds investigated for the treatment of these conditions. mdpi.com Derivatives are being optimized to modulate targets such as cholinesterases, sigma receptors, and histamine (B1213489) H3 receptors, all of which are implicated in the pathophysiology of neurodegeneration. mdpi.comnih.gov For example, dual-acting antagonists of the histamine H3 and sigma-1 receptors incorporating a piperidine ring have shown promising antinociceptive properties in preclinical models. nih.gov

Studies in Inflammatory and Immune-Mediated Diseases

The immunomodulatory properties of piperidine derivatives are also being investigated. Certain compounds containing this scaffold have been shown to influence inflammatory pathways. Research in this area is focused on optimizing these molecules to selectively target components of the immune system, with the goal of developing new treatments for autoimmune diseases and chronic inflammatory conditions.

Cancer Biology Research

In the field of oncology, piperidine-containing compounds are being explored for their potential as anti-cancer agents. nih.gov These derivatives can be designed to interfere with various cellular processes that are critical for cancer cell growth and survival, such as cell cycle progression and signal transduction pathways. nih.gov For example, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated the ability to reduce the growth of hematological cancer cell lines. nih.gov

Interactive Data Table of Investigated Piperidine Derivatives and Their Targets

| Compound Class | Therapeutic Area | Primary Target(s) |

| Piperine-derived MTDLs | Neurodegenerative Disorders | Cholinesterases, BACE1, Amyloid-beta |

| Piperidine-based σ Receptor Ligands | Neurodegenerative Disorders, Pain | Sigma-1 and Sigma-2 Receptors |

| Dual H3/σ1 Receptor Antagonists | Pain, Neurological Disorders | Histamine H3 Receptor, Sigma-1 Receptor |

| Diarylpiperidin-4-ones | Cancer | Apoptosis-promoting genes (p53, Bax) |

Investigations in Infectious Diseases (e.g., Antiviral, Antitrypanosomal, Antituberculosis)

The structural motif of this compound, particularly the aminopiperidine core, has served as a scaffold for the investigation of novel therapeutic agents against various infectious diseases. Research has explored its potential and that of its analogues in antiviral, antitrypanosomal, and antituberculosis applications.

Antiviral Research

Derivatives of the aminopiperidine scaffold have been identified as a novel class of inhibitors targeting the Hepatitis C Virus (HCV). nih.gov Unlike many FDA-approved direct-acting antivirals (DAAs) that target viral replication machinery, this chemotype has been shown to inhibit the later stages of the viral life cycle, specifically the assembly and release of infectious virions. nih.govnih.gov This alternative mechanism of action presents an opportunity to develop therapies that could be used in combination with existing treatments to improve efficacy and reduce the potential for viral resistance.

Studies have demonstrated that compounds from the 4-aminopiperidine (B84694) (4AP) series act synergistically with approved DAA drugs such as Telaprevir (an NS3/4A protease inhibitor) and Daclatasvir (an NS5A inhibitor). nih.govnih.gov This synergistic activity suggests that combining assembly inhibitors with replication inhibitors could lead to more potent antiviral regimens. Medicinal chemistry campaigns have focused on optimizing the 4AP scaffold to enhance potency against HCV, lower in vitro toxicity, and improve metabolic properties. nih.gov

Table 1: Antiviral Activity Profile of the Aminopiperidine Scaffold against HCV

| Feature | Description | Reference |

|---|---|---|

| Target | Hepatitis C Virus (HCV) | nih.govnih.gov |

| Mechanism of Action | Inhibition of viral assembly and release | nih.govnih.gov |

| Synergistic Activity | Acts synergistically with Telaprevir and Daclatasvir | nih.govnih.gov |

| Development Focus | Increased potency, reduced toxicity, improved ADME properties | nih.gov |

Antitrypanosomal Research

The search for new treatments for Human African Trypanosomiasis (sleeping sickness), caused by parasites like Trypanosoma brucei, has led to the investigation of various heterocyclic compounds. Trypanothione reductase (TryR), an enzyme essential for the parasite's redox metabolism and absent in humans, is a validated drug target. nih.gov

Research into analogues of 1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP), which shares the cyclohexylpiperidine core with the subject compound, has identified this class as a novel series of TryR inhibitors. The lead compound, BTCP, was found to be a competitive inhibitor of the enzyme and demonstrated biological activity against bloodstream T. brucei. nih.gov This indicates that the cyclohexylpiperidine framework is a viable starting point for the development of new antitrypanosomal agents.

Table 2: Antitrypanosomal Activity of a Lead Cyclohexylpiperidine Analogue

| Compound | Target Enzyme | Kᵢ (TryR) | EC₅₀ (T. brucei) |

|---|

| BTCP | Trypanothione Reductase (TryR) | 1 μM | 10 μM |

Data sourced from a study on BTCP and its analogues. nih.gov

Antituberculosis Research

While the aminopiperidine scaffold has been explored for various antibacterial activities, its efficacy against Mycobacterium tuberculosis has been specifically evaluated. A study investigating the 4-aminopiperidine (PIP) series for its potential to inhibit the aerobic growth of virulent M. tuberculosis found the class to have limited activity. researchgate.net Despite previous reports suggesting potential, a systematic investigation involving modifications at the N-1 and C-4 positions of the piperidine ring did not yield compounds with potent activity. researchgate.net The study concluded that the lack of significant activity was a liability for this series, precluding it from further development as an antitubercular agent. researchgate.net

Research on Metabolic Disorders

The piperidine scaffold is a key structural feature in compounds designed to treat metabolic disorders such as obesity and type II diabetes. A significant area of this research focuses on the inhibition of Diacylglycerol Acyltransferase 1 (DGAT1). nih.govnih.gov DGAT1 is a crucial enzyme that catalyzes the final and committed step in the synthesis of triglycerides. nih.gov Pharmacological inhibition of DGAT1 is a therapeutic strategy aimed at reducing the absorption and synthesis of fats. nih.gov

Several potent and selective DGAT1 inhibitors incorporating a piperidine moiety have been developed. nih.gov For instance, a series of inhibitors featuring a piperidinyl-oxy-cyclohexanecarboxylic acid structure has been reported. nih.gov The inhibition of DGAT1 has been shown to have beneficial effects on metabolism beyond simply blocking triglyceride formation. In preclinical models, DGAT1 inhibition increases the secretion of postprandial gut peptides, such as glucagon-like peptide-1 (GLP-1). nih.gov GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion, making DGAT1 inhibitors a promising therapeutic class for managing diabetes. nih.gov

Table 3: Selected DGAT1 Inhibitors and the Role of the Piperidine Moiety

| Inhibitor Class | Target | Mechanism | Relevance of Piperidine | Reference |

|---|---|---|---|---|

| Piperidinyl-oxy-cyclohexanecarboxylic Acids | DGAT1 | Inhibition of triglyceride synthesis | Core structural component | nih.govacs.org |

| Imidazopyridines (e.g., PF-06424439) | DGAT2 | Inhibition of triglyceride synthesis | N/A | medchemexpress.com |

Utilization as Chiral Intermediates in Complex Organic Synthesis

The chiral nature of this compound, and specifically its (R)-3-aminopiperidine core, makes it a highly valuable building block, or chiral intermediate, in the synthesis of complex pharmaceutical agents. beilstein-journals.orgpatsnap.com Optically active 3-aminopiperidines are crucial precursors for a number of biologically active compounds, particularly those used in the treatment of type II diabetes mellitus. beilstein-journals.org

A primary application of (R)-3-aminopiperidine is in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. beilstein-journals.orggoogle.com DPP-IV is an enzyme that inactivates incretin hormones like GLP-1. By inhibiting DPP-IV, these drugs increase the levels of active GLP-1, which in turn improves glycemic control. Prominent DPP-IV inhibitors synthesized using this chiral intermediate include Alogliptin and Linagliptin. patsnap.com

The demand for enantiomerically pure (R)-3-aminopiperidine has driven the development of various synthetic methodologies. These include the resolution of racemic mixtures and, more recently, asymmetric synthesis from prochiral compounds using advanced biocatalytic methods. beilstein-journals.org The use of ω-transaminases to perform asymmetric amination of a protected 3-piperidone precursor represents a modern, greener approach to producing this key chiral intermediate with high enantiomeric purity. beilstein-journals.orggoogle.com

Q & A

Q. What analytical techniques differentiate regioisomers or diastereomers in complex reaction mixtures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.